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Compound of Interest

Compound Name: 2H-Nonafluorobutane

CAS No.: 680-17-1

Cat. No.: B1333371

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2H-Nonafluorobutane, with the chemical formula C4HF9, is a hydrofluorocarbon (HFC) that

stands at the intersection of unique physicochemical properties and potential applications in

advanced materials and life sciences.[1][2] Its structure, characterized by a high degree of

fluorination with a single hydrogen atom, imparts properties that are of significant interest to

researchers, particularly in the fields of drug development and medical imaging. This guide

provides a comprehensive technical overview of the molecular structure of 2H-
nonafluorobutane, offering insights into its geometry, conformational landscape, and the

spectroscopic techniques used for its characterization.

Table 1: Key Identifiers and Properties of 2H-
Nonafluorobutane
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Property Value Source(s)

IUPAC Name
1,1,1,2,2,3,4,4,4-

nonafluorobutane
[2]

CAS Number 680-17-1 [1][2]

Molecular Formula C4HF9 [1][2]

Molecular Weight 220.04 g/mol [1][2]

Boiling Point 15 °C [1]

Predicted Density 1.526 ± 0.06 g/cm³ [1]

Molecular Geometry and Isomerism
The systematic name 1,1,1,2,2,3,4,4,4-nonafluorobutane specifies a straight-chain butane

skeleton where all hydrogen atoms, except for one at the second carbon, have been replaced

by fluorine atoms. This specific arrangement gives rise to a chiral center at the C-2 position,

meaning 2H-nonafluorobutane exists as a pair of enantiomers.

Bond Lengths and Angles: A Theoretical Perspective
Experimentally determined bond lengths and angles for 2H-nonafluorobutane are not readily

available in the published literature. However, computational chemistry provides reliable

estimates for these parameters. Based on analogies with similar small fluorinated alkanes, the

following can be inferred:

C-C Bonds: The presence of highly electronegative fluorine atoms is expected to shorten the

C-C bonds compared to butane due to the inductive effect.

C-F Bonds: These are typically in the range of 1.33-1.35 Å.

C-H Bond: The C-H bond at the chiral center is expected to be a standard length for a

tertiary carbon, around 1.10 Å.

Bond Angles: The carbon skeleton will exhibit a tetrahedral geometry, with bond angles

deviating slightly from the ideal 109.5° due to steric hindrance and electrostatic interactions
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between the bulky fluorine atoms.

Conformational Analysis: The Rotational Landscape
The flexibility of the butane backbone allows for different spatial arrangements of its atoms

through rotation around the C-C single bonds. These different arrangements are known as

conformations or rotational isomers (rotamers). For 2H-nonafluorobutane, rotation around the

C2-C3 bond is of particular interest.

Based on studies of analogous fluorinated alkanes, the conformational preference is governed

by a balance of steric hindrance, electrostatic interactions (dipole-dipole), and hyperconjugation

effects. The key conformers to consider are the anti and gauche forms.

Anti Conformer: The trifluoromethyl groups on C1 and C4 are positioned 180° apart. This

conformation is generally expected to be the most stable due to minimized steric repulsion.

Gauche Conformers: The trifluoromethyl groups are positioned at a 60° dihedral angle to

each other. These are typically higher in energy than the anti-conformer.

The presence of numerous fluorine atoms leads to significant dipole moments for individual

bonds, and the overall molecular dipole moment will be highly dependent on the conformation.
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Figure 1: A simplified potential energy diagram illustrating the relationship between anti and

gauche conformers of a butane derivative. The eclipsed conformations represent higher energy

transition states.

Spectroscopic Characterization: Unveiling the
Structure
A combination of spectroscopic techniques is essential for the unambiguous identification and

structural elucidation of 2H-nonafluorobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for characterizing the structure of 2H-
nonafluorobutane due to the presence of ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR: A single, complex multiplet would be expected for the lone hydrogen atom, split by

the neighboring fluorine atoms. The chemical shift would be significantly influenced by the

electronegative environment.

¹³C NMR: Four distinct signals would be anticipated, corresponding to the four carbon atoms.

The chemical shifts would be in the region typical for highly fluorinated alkanes, and the

signals would exhibit complex splitting patterns due to C-F coupling.

¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. Due to the

different chemical environments, multiple signals are expected for the fluorine atoms. The

coupling between non-equivalent fluorine atoms (F-F coupling) and between fluorine and the

hydrogen atom (H-F coupling) would provide valuable information for assigning the signals to

specific positions in the molecule.

Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule.

IR Spectroscopy: Strong absorption bands are expected in the region of 1100-1400 cm⁻¹

corresponding to the C-F stretching vibrations. A C-H stretching vibration would be observed

around 2900-3000 cm⁻¹.
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Raman Spectroscopy: C-C bond vibrations would be more prominent in the Raman

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The mass spectrum of 2H-nonafluorobutane would show a molecular ion

peak at m/z 220. The fragmentation pattern would be characterized by the loss of fluorine

atoms and smaller fluorocarbon fragments.

Experimental Protocols for Structural Elucidation
While specific experimental data for 2H-nonafluorobutane is scarce, the following are the

standard, authoritative methodologies that would be employed for its structural

characterization.

Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the precise geometry of small molecules in the

gas phase.

Methodology:

A high-energy electron beam is directed through a gaseous sample of 2H-
nonafluorobutane.

The electrons are scattered by the molecule's electrostatic potential.

The scattered electrons create a diffraction pattern that is recorded.

The diffraction pattern is analyzed to determine the bond lengths, bond angles, and torsional

angles of the molecule.
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Figure 2: A simplified workflow for Gas-Phase Electron Diffraction (GED) analysis.

Microwave Spectroscopy
Microwave spectroscopy measures the rotational transitions of molecules in the gas phase and

provides highly accurate rotational constants.

Methodology:

A gaseous sample of 2H-nonafluorobutane is introduced into a microwave spectrometer.

The sample is irradiated with microwave radiation of varying frequency.

Absorption of microwaves at specific frequencies corresponds to transitions between

rotational energy levels.

The resulting spectrum of absorption lines is used to calculate the molecule's rotational

constants.

From the rotational constants, precise bond lengths and angles can be derived, and different

conformers can be identified.

Applications in Drug Development and Research
The unique properties of 2H-nonafluorobutane, stemming from its high fluorine content and

single C-H bond, make it a molecule of interest for various applications in the life sciences.

Bioisosteric Replacement
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In medicinal chemistry, the strategic replacement of hydrogen atoms or functional groups with

fluorine can significantly modulate a drug candidate's properties. The C-H group in a highly

fluorinated environment, such as in 2H-nonafluorobutane, can be considered a bioisostere for

other groups. This can influence:

Metabolic Stability: The C-H bond in 2H-nonafluorobutane is activated by the surrounding

electron-withdrawing fluorine atoms, potentially making it susceptible to metabolic oxidation.

However, the overall fluorination can shield other parts of a molecule from metabolism.

Binding Affinity: The introduction of fluorine can alter the electronic distribution and

conformation of a molecule, potentially leading to improved binding to a biological target.

Lipophilicity: Fluorination generally increases lipophilicity, which can affect a drug's

absorption, distribution, metabolism, and excretion (ADME) profile.

¹⁹F Magnetic Resonance Imaging (MRI)
Perfluorocarbons are being explored as contrast agents for ¹⁹F MRI. Since the human body

has a negligible background of fluorine, ¹⁹F MRI can be used to track the distribution of

fluorine-containing compounds in vivo. 2H-nonafluorobutane, with its nine fluorine atoms,

could potentially be developed into or incorporated into molecules designed as ¹⁹F MRI

contrast agents.

Drug Delivery
Perfluorocarbon emulsions are investigated as carriers for drug delivery, particularly for oxygen

therapeutics and for delivering drugs to the lungs. The properties of 2H-nonafluorobutane
make it a candidate for inclusion in such formulations.

Conclusion
2H-Nonafluorobutane is a fascinating molecule with a rich structural chemistry. While detailed

experimental characterization is still needed, a comprehensive understanding of its molecular

geometry, conformational preferences, and spectroscopic signatures can be inferred from

established principles of physical organic chemistry and studies of analogous compounds. Its

unique combination of high fluorination and a single C-H bond presents intriguing possibilities
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for its application in drug discovery and biomedical research, making it a worthy subject of

further investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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